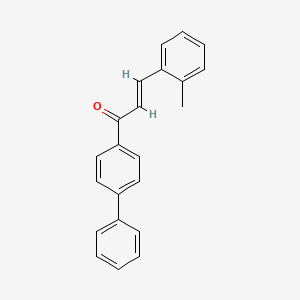

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(E)-3-(2-Methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O–CH=CH) linking two aromatic rings: a 2-methylphenyl (ortho-methyl-substituted benzene) and a 4-phenylphenyl (biphenyl) group. Chalcones are α,β-unsaturated ketones with diverse applications in pharmaceuticals, materials science, and organic synthesis due to their conjugated π-system and reactivity . The biphenyl moiety in this compound introduces steric bulk and extended conjugation, while the ortho-methyl group on the phenyl ring may influence molecular packing and electronic properties .

This compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenone derivatives and aryl aldehydes.

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O/c1-17-7-5-6-8-18(17)15-16-22(23)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-16H,1H3/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVVNZMNGDYQTR-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated compounds, while reduction may produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

- Melting Points and Solubility: The biphenyl group in the target compound likely reduces solubility in polar solvents compared to derivatives with hydroxyl () or amino groups (), which form hydrogen bonds . Ortho-methyl substitution may lower melting points due to disrupted crystal packing, contrasting with para-substituted analogs (e.g., ) that exhibit tighter molecular arrangements .

- Electron-donating methyl groups (target compound) increase electron density at the α-carbon, affecting reactivity in Michael additions or cycloadditions .

Crystallographic and Packing Behavior

- The biphenyl moiety in the target compound induces a twisted conformation, reducing π-π stacking interactions compared to planar analogs like (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), which forms O–H···O hydrogen-bonded networks .

- Steric hindrance from the ortho-methyl group may further destabilize crystalline phases, as seen in derivatives with bulky substituents (e.g., ) .

Biological Activity

(E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications through a review of relevant literature and case studies.

Chemical Structure and Synthesis

The molecular formula of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is C22H18O. The compound is synthesized primarily via the Claisen-Schmidt condensation reaction , which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The typical reaction conditions include refluxing in ethanol or methanol for several hours, followed by purification methods like recrystallization.

1. Antimicrobial Properties

Research indicates that (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in disrupting cell membrane integrity, leading to cell lysis in microorganisms.

2. Antioxidant Activity

The compound has been shown to possess antioxidant properties , effectively scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in mitigating cellular damage associated with various diseases.

3. Anti-inflammatory Effects

In vitro studies have revealed that (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition suggests potential applications in treating inflammatory conditions .

4. Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inducing apoptosis in cancer cells. Mechanistically, it activates caspases and inhibits pathways related to cell proliferation, making it a candidate for further therapeutic development in oncology .

The biological effects of (E)-3-(2-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Disruption of microbial cell membranes.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS).

- Anti-inflammatory Activity : Inhibition of COX enzymes and pro-inflammatory cytokines.

- Anticancer Activity : Induction of apoptosis through caspase activation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Showed potent antioxidant effects with an IC50 value indicating effective free radical scavenging. |

| Study 3 | Reported anti-inflammatory effects by reducing COX enzyme activity by over 50%. |

| Study 4 | Indicated anticancer properties with a reduction in cell viability in various cancer cell lines, including MCF-7 and HeLa cells. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.